N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
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Overview
Description
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 5-chloro-2-methylphenylhydrazine and 4-chloropyrimidine.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .
Scientific Research Applications
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound serves as a building block for the synthesis of other complex molecules and is used in structure-activity relationship (SAR) studies.
Industrial Applications:
Mechanism of Action
The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Piritrexim
Uniqueness
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is unique due to its specific substitution pattern and the presence of the phenylpropanehydrazide moiety.
Properties
Molecular Formula |
C21H19ClN6O |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C21H19ClN6O/c1-14-7-9-16(22)11-18(14)28-21-17(12-25-28)20(23-13-24-21)27-26-19(29)10-8-15-5-3-2-4-6-15/h2-7,9,11-13H,8,10H2,1H3,(H,26,29)(H,23,24,27) |
InChI Key |
YWEHEZPXWUNQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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